molecular formula C6H10O3 B7966790 2-(Oxetan-2-yl)propanoic acid

2-(Oxetan-2-yl)propanoic acid

Cat. No.: B7966790
M. Wt: 130.14 g/mol
InChI Key: GZSOXMVQAZEXFB-UHFFFAOYSA-N
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Description

2-(Oxetan-2-yl)propanoic acid is an organic compound featuring a four-membered oxetane ring attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-2-yl)propanoic acid typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization of appropriate precursors. For instance, the cyclization of epoxides or halohydrins can yield oxetane rings under suitable conditions .

Industrial Production Methods: Industrial production of oxetane derivatives often employs large-scale cyclization reactions. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and purity. Specific details on the industrial synthesis of this compound are limited, but general principles of oxetane synthesis apply .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxetan-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .

Scientific Research Applications

2-(Oxetan-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Oxetan-2-yl)propanoic acid exerts its effects involves the reactivity of the oxetane ring. The ring strain in oxetanes makes them susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Oxetan-2-yl)propanoic acid is unique due to the presence of both the oxetane ring and the propanoic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(oxetan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(6(7)8)5-2-3-9-5/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSOXMVQAZEXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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